N-[3-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide
Overview
Description
The compound is a derivative of triazole, a class of heterocyclic compounds. Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
Triazole compounds are synthesized through a variety of methods. The synthesis of triazole derivatives involves the reaction of acetylacetone with 4-chlorothiophenol in DMSO, followed by the addition of Na2CO3 . The mixture is stirred under an oxygen atmosphere, then added to water. The resulting mixture is extracted with ethylether, and the combined organic layers are washed, dried, and concentrated under reduced pressure .Molecular Structure Analysis
The molecular structure of triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The triazole nucleus is readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions involving triazole derivatives are complex and can lead to a variety of products. The structural modification caused by changing the substituents in the sulfonamide moiety has a wide impact on the anti-viral activity of the prepared compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary depending on the specific compound. For example, some triazole derivatives appear as a white to grayish-white crystalline powder . The density, melting point, boiling point, and refractive index can also vary .Mechanism of Action
Triazole compounds are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . They show versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors .
Future Directions
The future directions for research on triazole derivatives are vast. There is a continuous need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Furthermore, the therapeutic importance of triazole derivatives has led to ongoing efforts to synthesize and study their antimicrobial, antioxidant, and antiviral potential . The design and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Properties
IUPAC Name |
N-[3-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O2S/c1-16-6-3-4-9-21(16)24(32)27-20-8-5-7-18(14-20)23-28-29-25(30(23)2)33-15-22(31)17-10-12-19(26)13-11-17/h3-14H,15H2,1-2H3,(H,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPPDTZJYCOJIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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